molecular formula C10H8O3S B8557005 6-(Allyloxy)-1,3-benzoxathiol-2-one

6-(Allyloxy)-1,3-benzoxathiol-2-one

Cat. No.: B8557005
M. Wt: 208.24 g/mol
InChI Key: BXZYLMDBGOXQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Allyloxy)-1,3-benzoxathiol-2-one is a derivative of the 1,3-benzoxathiol-2-one scaffold, characterized by an allyloxy substituent at the 6-position of the fused benzene ring. The parent compound, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone), is well-documented for its biological activities, including antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

6-prop-2-enoxy-1,3-benzoxathiol-2-one

InChI

InChI=1S/C10H8O3S/c1-2-5-12-7-3-4-9-8(6-7)13-10(11)14-9/h2-4,6H,1,5H2

InChI Key

BXZYLMDBGOXQHD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)SC(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physico-Chemical Properties

The introduction of diverse substituents to the 1,3-benzoxathiol-2-one core significantly alters physical and chemical properties. Key examples include:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Reference
6-(Allyloxy)-1,3-benzoxathiol-2-one Allyloxy at C6 Not reported Not reported Not explicitly provided
5-(Allyloxy)-6-[3-(4’-Br-phenyl)acryolyl]-1,3-benzoxathiol-2-one Allyloxy at C5, acryolyl-4’-Br-phenyl at C6 23 179–180 1771 (C=O), 1648 (C=C)
6-[(3-Bromobenzyl)oxy]-1,3-benzoxathiol-2-one 3-Bromobenzyloxy at C6 5 103–106 NMR: δ 7.68 (s, H-3’)
6-[(3-Methoxybenzyl)oxy]-1,3-benzoxathiol-2-one 3-Methoxybenzyloxy at C6 27 68–70 NMR: δ 7.64 (d, J=8.7 Hz, H-4)
5-(Allyloxy)-6-[3-(4’-NO₂-phenyl)acryolyl]-1,3-benzoxathiol-2-one Allyloxy at C5, acryolyl-4’-NO₂-phenyl at C6 26 159–162 1771 (C=O), 1612 (NO₂)

Key Observations:

  • Melting Points: Bulky or electron-withdrawing groups (e.g., bromophenyl, nitro) increase melting points due to enhanced intermolecular interactions (e.g., compound 30: 179–180°C ). In contrast, smaller substituents like methoxybenzyl reduce melting points (compound 3j: 68–70°C ).
  • Spectral Features: The carbonyl stretch (C=O) of the oxathiolone ring appears consistently near 1770 cm⁻¹ across derivatives, while conjugated systems (e.g., acryolyl groups) introduce additional absorptions (1648–1612 cm⁻¹) .

Reactivity and Functional Group Compatibility

The allyloxy group in this compound offers unique reactivity, such as participation in radical-mediated thiol-ene reactions for bioconjugation applications . This contrasts with derivatives bearing inert substituents (e.g., methoxy or bromobenzyl), which lack such versatile functional handles.

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